![molecular formula C15H16N2O3S B375751 N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375751.png)
N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a thienyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide typically involves the following steps:
Formation of the thienyl ethylidene intermediate: This can be achieved by reacting 2-thiophene carboxaldehyde with an appropriate ethylamine derivative under acidic or basic conditions.
Coupling with 4-methoxyphenyl acetamide: The intermediate is then reacted with 4-methoxyphenyl acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylidene group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may interact with the receptor to modulate its activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-({[1-(2-furyl)ethylidene]amino}oxy)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(4-methoxyphenyl)-2-({[1-(2-pyridyl)ethylidene]amino}oxy)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide is unique due to the presence of the thienyl group, which can impart different electronic and steric properties compared to other heterocycles such as furan or pyridine. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(Z)-1-thiophen-2-ylethylideneamino]oxyacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11(14-4-3-9-21-14)17-20-10-15(18)16-12-5-7-13(19-2)8-6-12/h3-9H,10H2,1-2H3,(H,16,18)/b17-11- |
InChI Key |
HUXVJOMLGAZMII-BOPFTXTBSA-N |
Isomeric SMILES |
C/C(=N/OCC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CS2 |
SMILES |
CC(=NOCC(=O)NC1=CC=C(C=C1)OC)C2=CC=CS2 |
Canonical SMILES |
CC(=NOCC(=O)NC1=CC=C(C=C1)OC)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B375668.png)
![ethyl 2-(isobutyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B375670.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B375671.png)


![1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B375674.png)
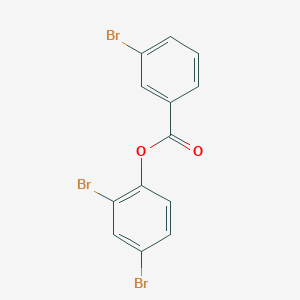
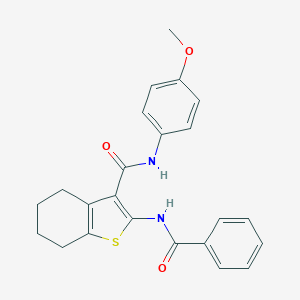
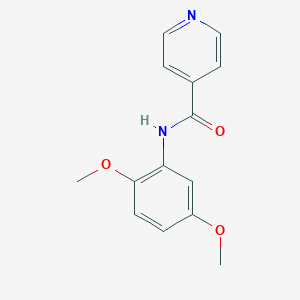
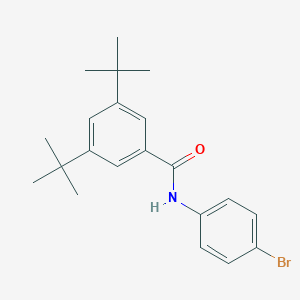
![3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]](/img/structure/B375685.png)
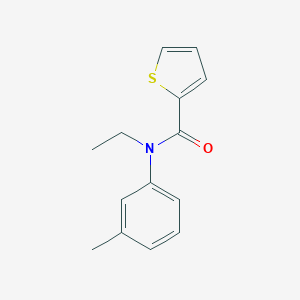
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B375687.png)
![2-[(4-ethoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B375690.png)
